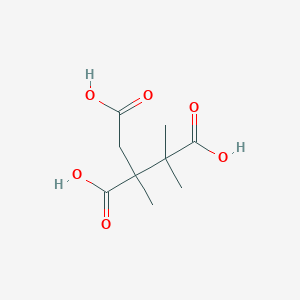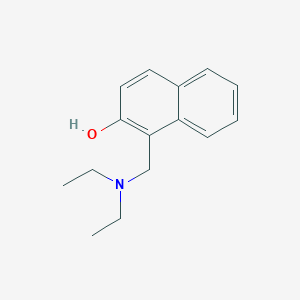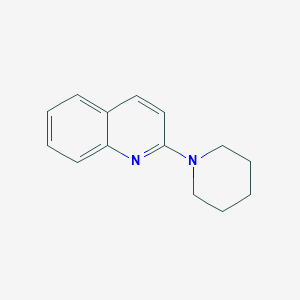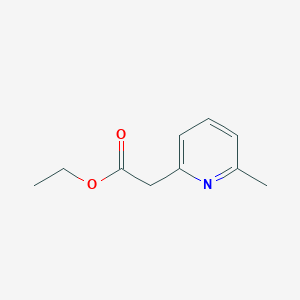
4-(2,3-Dihydro-1H-inden-5-yloxy)piperidin
Übersicht
Beschreibung
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, also known as DIOP, is a compound that belongs to the family of piperidine derivatives. It has a molecular formula of C14H19NO or C15H21NO , and a molecular weight of 217.31 g/mol or 231.33 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine consists of a piperidine ring attached to an indene ring via an oxygen atom .Physical And Chemical Properties Analysis
The molecular formula of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is C14H19NO or C15H21NO , and its molecular weight is 217.31 g/mol or 231.33 .Wissenschaftliche Forschungsanwendungen
Synthese von medizinischen Verbindungen
4-(2,3-Dihydro-1H-inden-5-yloxy)piperidin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener medizinischer Verbindungen. Seine Piperidin-Einheit ist ein häufiges Strukturelement in vielen Arzneimitteln, und die Indenyl-Gruppe kann weiter funktionalisiert werden, um verschiedene Pharmakophore zu erzeugen. Diese Verbindung kann verwendet werden, um Medikamente mit potenziellen Anwendungen bei der Behandlung neurologischer Erkrankungen, Schmerzmanagement und Herz-Kreislauf-Erkrankungen zu synthetisieren .
Modulation der biologischen Aktivität
Es wurde gezeigt, dass Piperidin-Derivate die biologische Aktivität modulieren, einschließlich der Wirkung als Agonisten oder Antagonisten an bestimmten Rezeptoren im Gehirn. Die Forschung zu This compound könnte zur Entwicklung neuer Medikamente führen, die diese Rezeptoren ansprechen und therapeutische Vorteile für Erkrankungen wie Schizophrenie, Depression und Angstzustände bieten .
Chemische Sonden für die Forschung
Von This compound abgeleitete chemische Sonden können in der wissenschaftlichen Forschung verwendet werden, um biologische Prozesse zu untersuchen. Diese Sonden können helfen, die Interaktion zwischen Medikamenten und ihren Zielmolekülen zu verstehen, Einblicke in die Wirkmechanismen zu liefern und bei der Entdeckung neuer Therapeutika zu helfen .
Entwicklung von diagnostischen Wirkstoffen
Die strukturelle Vielseitigkeit von This compound ermöglicht seine Verwendung bei der Entwicklung von diagnostischen Wirkstoffen. Durch Anbringen geeigneter Marker oder Kontrastmittel an das Piperidin-Gerüst können Forscher Verbindungen herstellen, die in bildgebenden Verfahren wie MRT- oder PET-Scans zur Diagnose verschiedener Gesundheitszustände verwendet werden können .
Landwirtschaftliche chemische Forschung
Im Agrarbereich werden Piperidin-Derivate auf ihren potenziellen Einsatz als Pestizide oder Herbizide untersucht. Die einzigartige Struktur von This compound könnte die Grundlage für die Entwicklung neuer Verbindungen sein, die wirksam gegen Schädlinge und Unkräuter sind, aber gleichzeitig sicher für Pflanzen und die Umwelt sind .
Materialwissenschaftliche Anwendungen
Die Indenyl-Gruppe in This compound kann in der Materialwissenschaft verwendet werden. Es könnte als Baustein für organische Halbleiter dienen, die bei der Herstellung elektronischer Geräte wie OLEDs und Solarzellen eingesetzt werden. Die Forschung in diesem Bereich konzentriert sich auf die Herstellung von Materialien mit besserer Leistung und Stabilität .
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine-piperidine is not well understood. However, it is believed that it acts as an agonist at various receptor sites in the body, thereby producing its various effects. For example, it is thought to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine-piperidine are not yet fully understood. However, it is believed to have a range of effects on the body, including anticonvulsant, antihistamine, antidepressant, and anti-inflammatory effects. It is also thought to have a role in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine-piperidine in lab experiments is its availability and ease of synthesis. It is relatively inexpensive and can be easily synthesized in a laboratory setting. However, it is important to note that this compound is not approved for human consumption and should only be used for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine-piperidine. These include further exploration of its mechanism of action, its potential therapeutic uses, and its potential adverse effects. Additionally, further research into the synthesis and purification of this compound could lead to more efficient production methods. Finally, further research into the structure-activity relationships of this compound could lead to the discovery of novel compounds with similar properties.
Synthesemethoden
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine-piperidine is usually synthesized through a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-inden-5-ol with hydrochloric acid to produce 2,3-dihydro-1H-inden-5-yl chloride. This is then reacted with piperidine to form the desired product. Alternatively, a one-pot synthesis can be employed, wherein 2,3-dihydro-1H-inden-5-ol is reacted with piperidine in the presence of hydrochloric acid.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13/h4-5,10,13,15H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNRWQZRAGHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589389 | |
| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
245057-72-1 | |
| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




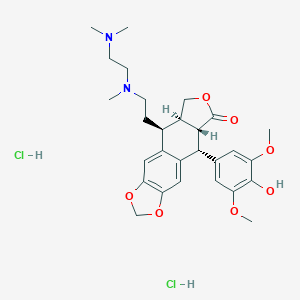

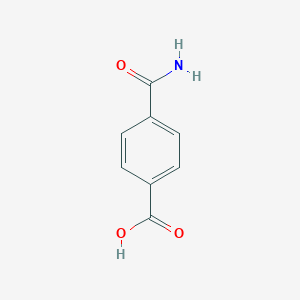


![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
